Cas no 2137831-93-5 (4-Oxazolemethanol, 2-(difluoromethyl)-)

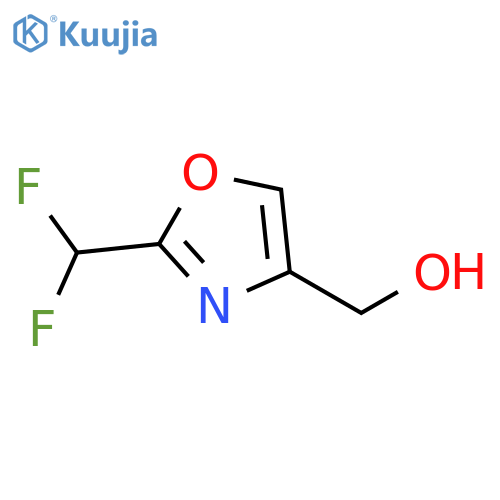

2137831-93-5 structure

商品名:4-Oxazolemethanol, 2-(difluoromethyl)-

CAS番号:2137831-93-5

MF:C5H5F2NO2

メガワット:149.095508337021

CID:5258935

4-Oxazolemethanol, 2-(difluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- 4-Oxazolemethanol, 2-(difluoromethyl)-

-

- インチ: 1S/C5H5F2NO2/c6-4(7)5-8-3(1-9)2-10-5/h2,4,9H,1H2

- InChIKey: SONINUZCJVFOAZ-UHFFFAOYSA-N

- ほほえんだ: O1C=C(CO)N=C1C(F)F

4-Oxazolemethanol, 2-(difluoromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-382159-5.0g |

[2-(difluoromethyl)-1,3-oxazol-4-yl]methanol |

2137831-93-5 | 5.0g |

$3065.0 | 2023-03-02 | ||

| Enamine | EN300-382159-0.5g |

[2-(difluoromethyl)-1,3-oxazol-4-yl]methanol |

2137831-93-5 | 0.5g |

$1014.0 | 2023-03-02 | ||

| Enamine | EN300-382159-2.5g |

[2-(difluoromethyl)-1,3-oxazol-4-yl]methanol |

2137831-93-5 | 2.5g |

$2071.0 | 2023-03-02 | ||

| Enamine | EN300-382159-10.0g |

[2-(difluoromethyl)-1,3-oxazol-4-yl]methanol |

2137831-93-5 | 10.0g |

$4545.0 | 2023-03-02 | ||

| Enamine | EN300-382159-1.0g |

[2-(difluoromethyl)-1,3-oxazol-4-yl]methanol |

2137831-93-5 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-382159-0.25g |

[2-(difluoromethyl)-1,3-oxazol-4-yl]methanol |

2137831-93-5 | 0.25g |

$972.0 | 2023-03-02 | ||

| Enamine | EN300-382159-0.1g |

[2-(difluoromethyl)-1,3-oxazol-4-yl]methanol |

2137831-93-5 | 0.1g |

$930.0 | 2023-03-02 | ||

| Enamine | EN300-382159-0.05g |

[2-(difluoromethyl)-1,3-oxazol-4-yl]methanol |

2137831-93-5 | 0.05g |

$888.0 | 2023-03-02 |

4-Oxazolemethanol, 2-(difluoromethyl)- 関連文献

-

R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

2137831-93-5 (4-Oxazolemethanol, 2-(difluoromethyl)-) 関連製品

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量